molecular formula C17H26N2O2 B14269186 2-Benzyl-2-(dimethylamino)-1-(morpholin-4-yl)butan-1-one CAS No. 135251-07-9

2-Benzyl-2-(dimethylamino)-1-(morpholin-4-yl)butan-1-one

Cat. No.: B14269186
CAS No.: 135251-07-9
M. Wt: 290.4 g/mol
InChI Key: GIHAKXAWDBHEPL-UHFFFAOYSA-N
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Description

2-Benzyl-2-(dimethylamino)-1-(morpholin-4-yl)butan-1-one is a synthetic organic compound with a complex structure It is characterized by the presence of a benzyl group, a dimethylamino group, and a morpholine ring attached to a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-2-(dimethylamino)-1-(morpholin-4-yl)butan-1-one typically involves multi-step organic reactions. One common method includes the alkylation of morpholine with a suitable benzyl halide, followed by the introduction of the dimethylamino group through a nucleophilic substitution reaction. The final step involves the formation of the butanone backbone through a condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-2-(dimethylamino)-1-(morpholin-4-yl)butan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-Benzyl-2-(dimethylamino)-1-(morpholin-4-yl)butan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.

    Industry: It may be used in the production of specialty chemicals or as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which 2-Benzyl-2-(dimethylamino)-1-(morpholin-4-yl)butan-1-one exerts its effects depends on its interaction with molecular targets. The compound may bind to specific receptors or enzymes, altering their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or chemical outcome.

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzyl-2-(dimethylamino)-1-(piperidin-4-yl)butan-1-one
  • 2-Benzyl-2-(dimethylamino)-1-(pyrrolidin-4-yl)butan-1-one

Uniqueness

2-Benzyl-2-(dimethylamino)-1-(morpholin-4-yl)butan-1-one is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties compared to similar compounds with different ring structures. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.

Properties

CAS No.

135251-07-9

Molecular Formula

C17H26N2O2

Molecular Weight

290.4 g/mol

IUPAC Name

2-benzyl-2-(dimethylamino)-1-morpholin-4-ylbutan-1-one

InChI

InChI=1S/C17H26N2O2/c1-4-17(18(2)3,14-15-8-6-5-7-9-15)16(20)19-10-12-21-13-11-19/h5-9H,4,10-14H2,1-3H3

InChI Key

GIHAKXAWDBHEPL-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1=CC=CC=C1)(C(=O)N2CCOCC2)N(C)C

Origin of Product

United States

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